molecular formula C12H9F3N2O B1391137 2-Methoxy-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine CAS No. 1214370-97-4

2-Methoxy-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B1391137
CAS No.: 1214370-97-4
M. Wt: 254.21 g/mol
InChI Key: ZGMOGKJQEAHMDF-UHFFFAOYSA-N
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Description

2-Methoxy-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with methoxy, pyridinyl, and trifluoromethyl groups

Scientific Research Applications

2-Methoxy-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a ligand in coordination chemistry.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxypyridine, 4-bromopyridine, and trifluoromethylating agents.

    Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is employed to couple 2-methoxypyridine with 4-bromopyridine in the presence of a base and a palladium catalyst.

    Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent like trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a methoxy-substituted pyridine N-oxide.

    Reduction: The pyridinyl group can be reduced to form a dihydropyridine derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Methoxy-substituted pyridine N-oxide.

    Reduction: Dihydropyridine derivative.

    Substitution: Substituted pyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets. The pyridinyl group facilitates interactions with aromatic residues in the active site of enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-3-(pyridin-4-yl)pyridine: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.

    3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine: Lacks the methoxy group, affecting its solubility and binding interactions.

    2-Methoxy-5-(trifluoromethyl)pyridine:

Uniqueness

2-Methoxy-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine is unique due to the presence of all three substituents, which confer distinct electronic and steric properties. This combination enhances its versatility in various chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-methoxy-3-pyridin-4-yl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c1-18-11-10(8-2-4-16-5-3-8)6-9(7-17-11)12(13,14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMOGKJQEAHMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(F)(F)F)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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